molecular formula C3H8OS B2887965 (2S)-1-sulfanylpropan-2-ol CAS No. 120158-17-0

(2S)-1-sulfanylpropan-2-ol

Cat. No. B2887965
CAS RN: 120158-17-0
M. Wt: 92.16
InChI Key: FETFXNFGOYOOSP-VKHMYHEASA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

The molecular structure can be analyzed using various spectroscopic techniques like NMR, IR, UV-Vis, etc. These techniques provide information about the connectivity of atoms, the types of bonds, and the 3D arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

The physical properties like melting point, boiling point, solubility, etc., and chemical properties like reactivity, stability, etc., are studied .

Scientific Research Applications

Molecular Imaging and Detection of Hydrogen Sulfide

Hydrogen sulfide (H2S) plays a significant role in human health and disease. Its properties as a cytoprotectant and gasotransmitter in various tissues, including its involvement in vascular tone and neuromodulation, make it a focal point for research. Reaction-based fluorescent probes, utilizing strategies like azide and nitro group reduction, nucleophilic attack, and CuS precipitation, allow for the selective visualization of H2S and related reactive sulfur species in living systems (Lin, Chen, Xian, & Chang, 2015).

Asymmetric Ring Opening in Organic Synthesis

Rhodium-catalyzed asymmetric ring opening of oxabicyclic alkenes with sulfur nucleophiles is a critical method in organic synthesis. This approach enables the production of various thiol-containing compounds, including 2-sulfanyl-1,2-dihydro-naphthalen-1-ols, in high yield and enantiomeric excess. Such methodologies are vital in synthesizing complex organic molecules (Leong & Lautens, 2004).

Development of Stereoselective Glycosylations

A significant challenge in synthesizing biologically important oligosaccharides is the stereoselective introduction of a glycosidic linkage. Using a (1S)-phenyl-2-(phenylsulfanyl)ethyl moiety at C-2 of a glycosyl donor, researchers have developed a method to form a quasi-stable anomeric sulfonium ion, aiding in the stereoselective formation of alpha-glycosides. This advancement is crucial in synthesizing a variety of oligosaccharides for biological studies (Kim, Yang, Park, & Boons, 2005).

Hydrogen Sulfide Storage and Sulfide Release

Understanding the storage and release of hydrogen sulfide is crucial for its biological signaling roles. Studies on hydrodisulfides, including their synthesis, characterization, and reactivity, provide insights into the mechanisms of H2S storage and release. This research is significant for understanding H2S's role in various physiological processes (Bailey, Zakharov, & Pluth, 2014).

Selective Imaging of Hydrogen Sulfide in Living Cells

The development of reaction-based fluorescent probes for selective imaging of H2S in living cells is a significant advancement. These probes, exploiting the H2S-mediated reduction of azides, enable selective monitoring of this signaling molecule in biological specimens, aiding in the study of H2S chemistry in biological systems (Lippert, New, & Chang, 2011).

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems and produces its effects .

Safety and Hazards

Information about the safety and hazards associated with the compound is usually available in its Material Safety Data Sheet (MSDS). It includes information about its toxicity, flammability, precautions for handling and storage, and first aid measures .

Future Directions

This involves predicting or suggesting future research directions. It could be based on the current state of research and the potential applications of the compound .

properties

IUPAC Name

(2S)-1-sulfanylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8OS/c1-3(4)2-5/h3-5H,2H2,1H3/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FETFXNFGOYOOSP-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CS)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

92.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

120158-17-0
Record name (2S)-1-sulfanylpropan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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